molecular formula C11H18 B14616373 1-Decen-3-yne, 2-methyl- CAS No. 58594-43-7

1-Decen-3-yne, 2-methyl-

Cat. No.: B14616373
CAS No.: 58594-43-7
M. Wt: 150.26 g/mol
InChI Key: CAZKVYBRCLPPBJ-UHFFFAOYSA-N
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Description

1-Decen-3-yne, 2-methyl- is an organic compound with the molecular formula C11H18. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decen-3-yne, 2-methyl- can be synthesized through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base such as sodium amide (NaNH2) in ammonia (NH3) to eliminate two halogen atoms and form the alkyne .

Industrial Production Methods: Industrial production of alkynes like 1-Decen-3-yne, 2-methyl- often involves the oligomerization of ethylene or the cracking of petrochemical waxes. These processes are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Decen-3-yne, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alkyne into a diketone or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).

    Reduction: Hydrogenation of the alkyne using catalysts such as palladium on carbon (Pd/C) can yield alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: KMnO4, O3

    Reduction: H2 with Pd/C

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products:

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Substituted alkynes

Scientific Research Applications

1-Decen-3-yne, 2-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Decen-3-yne, 2-methyl- exerts its effects depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the alkyne’s triple bond interacts with the catalyst’s surface, facilitating the addition of hydrogen atoms. In oxidation reactions, the triple bond is cleaved, leading to the formation of carbonyl compounds .

Comparison with Similar Compounds

Uniqueness: 1-Decen-3-yne, 2-methyl- is unique due to its specific structure, which includes a triple bond and a methyl group. This configuration imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .

Properties

CAS No.

58594-43-7

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

2-methyldec-1-en-3-yne

InChI

InChI=1S/C11H18/c1-4-5-6-7-8-9-10-11(2)3/h2,4-8H2,1,3H3

InChI Key

CAZKVYBRCLPPBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=C)C

Origin of Product

United States

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